(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides .
Scientific Research Applications
Structural and Functional Insights
Thiazolides, including derivatives similar to (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide, have been extensively studied for their biological activities and structural characteristics. One study highlighted the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells, revealing that modifications in the substituents of the benzene ring of thiazolides do not significantly affect apoptosis induction in Caco-2 cells. This suggests that the thiazolide core structure plays a crucial role in their biological activity, including interactions with the detoxification enzyme GSTP1, critical for inducing cell death in colon carcinoma cell lines (Brockmann et al., 2014).
Synthesis and Chemical Properties
The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the diverse chemical manipulations possible with thiazolide structures. These compounds were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, demonstrating the potential of thiazolide derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Pharmaceutical Applications
Specific derivatives of thiazolides have been evaluated for their potential in treating cystic fibrosis. One study on N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide (compound 15Jf) found it to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. This research highlights the pharmaceutical applications of thiazolide derivatives in modulating protein function and addressing genetic disorders (Yu et al., 2008).
Environmental and Analytical Chemistry
Thiazolide derivatives have also found applications in environmental and analytical chemistry. For instance, the use of thiazolide-based compounds for the removal of Cd2+ and Zn2+ from industrial wastes showcases their potential in environmental remediation. The development of novel magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbents demonstrates the innovative applications of thiazolide derivatives in addressing environmental pollution and facilitating cleaner production processes (Zargoosh et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)13(18)16-14-17(4)9-7-10(19-5)11(20-6)8-12(9)21-14/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOQEZHLWLEVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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